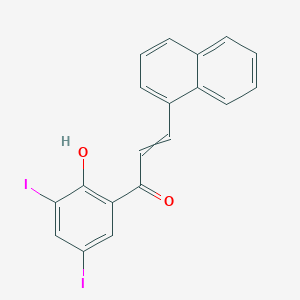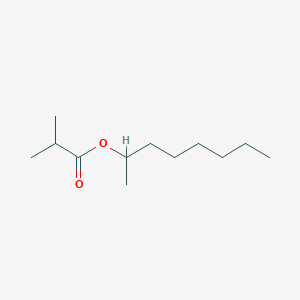
octan-2-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl 2-methylpropanoate: is an organic ester compound with the molecular formula C12H24O2. It is formed by the esterification of octan-2-ol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-methylpropanoate typically involves the esterification reaction between octan-2-ol and 2-methylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Octan-2-ol+2-methylpropanoic acidAcid CatalystOctan-2-yl 2-methylpropanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, the use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octan-2-yl 2-methylpropanoate can undergo hydrolysis in the presence of a strong acid or base to yield octan-2-ol and 2-methylpropanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Octan-2-ol and 2-methylpropanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: Octan-2-yl 2-methylpropanoate is used as a model compound in esterification and hydrolysis studies. It helps in understanding reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the metabolism of esters in living organisms. It serves as a substrate for esterases and lipases, enzymes that catalyze the hydrolysis of esters.
Medicine: While not directly used as a drug, this compound is employed in the formulation of certain pharmaceuticals to enhance their fragrance and flavor.
Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant fruity odor. It is also used as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of octan-2-yl 2-methylpropanoate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of octan-2-ol and 2-methylpropanoic acid. The molecular targets are the ester bonds, and the pathways involved include enzymatic hydrolysis.
Comparison with Similar Compounds
Octan-2-yl acetate: Similar ester with a fruity odor, used in fragrances.
Octan-2-yl butanoate: Another ester with a pleasant smell, used in flavorings.
Octan-2-yl hexanoate: Used in the fragrance industry, similar in structure and function.
Uniqueness: Octan-2-yl 2-methylpropanoate is unique due to its specific combination of octan-2-ol and 2-methylpropanoic acid, which imparts a distinct fruity odor. Its applications in both the fragrance and flavor industry, as well as its use in scientific research, highlight its versatility and importance.
Properties
CAS No. |
84782-06-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
octan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h10-11H,5-9H2,1-4H3 |
InChI Key |
BWPDWQCDWWTXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)
![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
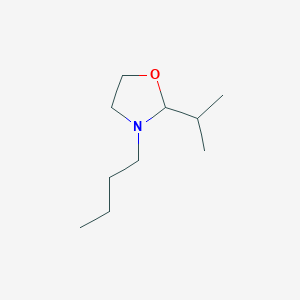
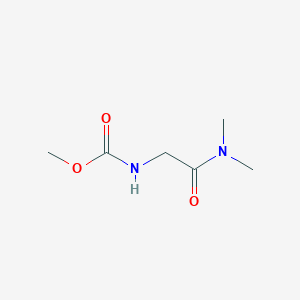

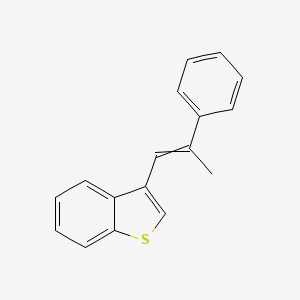
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
